molecular formula C12H10ClFN2O B12088393 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12088393
M. Wt: 252.67 g/mol
InChI Key: WPIUAXWEJSOSEF-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a chloro-fluorophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenated phenyl derivative, such as 4-chloro-2-fluorobenzaldehyde, which can be reacted with the pyrazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorophenyl isocyanate: Shares the chloro-fluorophenyl group but differs in the functional groups attached to the phenyl ring.

    4-Chloro-2-fluorophenyl isocyanate: Similar in structure but with an isocyanate group instead of the pyrazole ring.

Uniqueness

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its pyrazole ring and the specific substitution pattern on the phenyl ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H10ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3

InChI Key

WPIUAXWEJSOSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)C=O

Origin of Product

United States

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